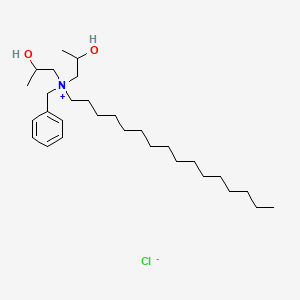
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C29H54ClNO2 and a molecular weight of 484.2 g/mol. This compound is known for its surfactant and antimicrobial properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride typically involves the quaternization of a tertiary amine with a halocarbon. One common method is the reaction of hexadecylamine with benzyl chloride in the presence of a base, followed by the addition of 2-hydroxypropyl groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydroxide and other nucleophiles are frequently used.
Major Products:
Oxidation: Products typically include benzaldehyde or benzoic acid derivatives.
Substitution: Substituted benzyl derivatives are common products.
Scientific Research Applications
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products.
Mechanism of Action
The antimicrobial activity of Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The compound’s cationic nature allows it to interact with the negatively charged components of microbial cell walls, leading to cell lysis and death . This mechanism is similar to other quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
- Hexadecyltrimethylammonium chloride
- Dodecylbenzyltrimethylammonium chloride
- Benzalkonium chloride
Comparison: Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is unique due to its dual hydroxypropyl groups, which enhance its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds . Its structure allows for better interaction with microbial membranes, making it a more effective antimicrobial agent .
Properties
CAS No. |
65151-48-6 |
|---|---|
Molecular Formula |
C29H54ClNO2 |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
benzyl-hexadecyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C29H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-27(2)31,25-28(3)32)26-29-21-18-17-19-22-29;/h17-19,21-22,27-28,31-32H,4-16,20,23-26H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XURDIXCMWFXRBV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


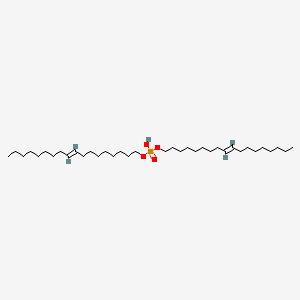
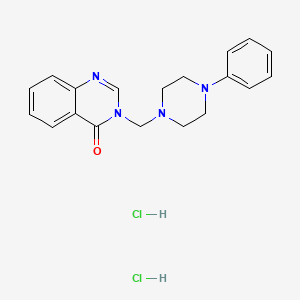
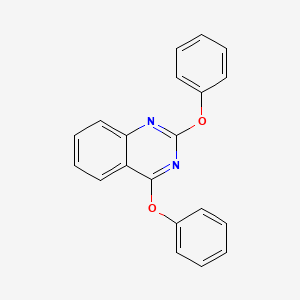
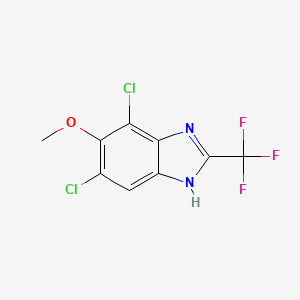
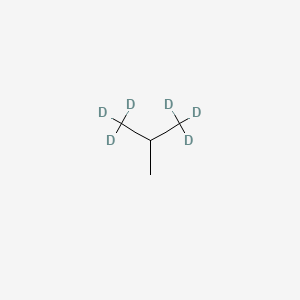
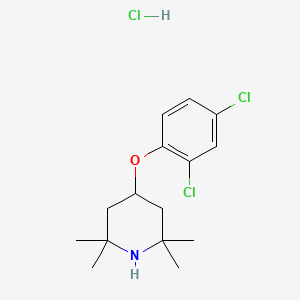
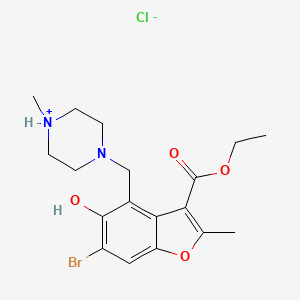
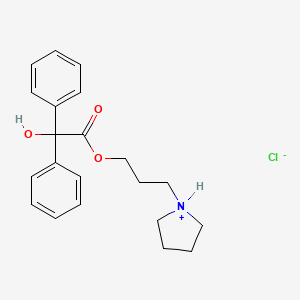
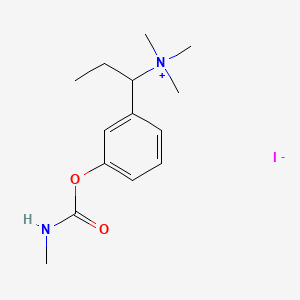
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
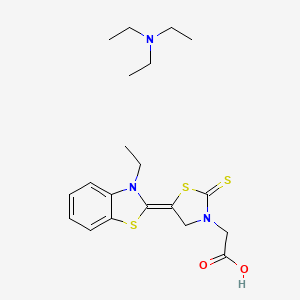
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)

